molecular formula C20H18N4O2S B10994834 3-(6-(benzyloxy)-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide

3-(6-(benzyloxy)-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B10994834
M. Wt: 378.4 g/mol
InChI Key: HIZDANRYYITBCH-UHFFFAOYSA-N
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Description

3-(6-(benzyloxy)-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide is a complex organic compound that features an indole ring substituted with a benzyloxy group and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-(benzyloxy)-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide typically involves multiple steps. One common approach starts with the preparation of the indole derivative, followed by the introduction of the benzyloxy group. The thiadiazole ring is then synthesized and attached to the indole derivative through a series of condensation reactions. The final step involves the formation of the propanamide linkage under specific reaction conditions, such as the use of coupling reagents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-(6-(benzyloxy)-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(6-(benzyloxy)-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(6-(benzyloxy)-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to a particular enzyme’s active site, altering its activity and affecting downstream processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(6-(benzyloxy)-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide
  • 3-(6-(benzyloxy)-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)butanamide

Uniqueness

3-(6-(benzyloxy)-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide is unique due to its specific structural features, such as the combination of the indole and thiadiazole rings with a propanamide linkage. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C20H18N4O2S

Molecular Weight

378.4 g/mol

IUPAC Name

3-(6-phenylmethoxyindol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C20H18N4O2S/c25-19(22-20-23-21-14-27-20)9-11-24-10-8-16-6-7-17(12-18(16)24)26-13-15-4-2-1-3-5-15/h1-8,10,12,14H,9,11,13H2,(H,22,23,25)

InChI Key

HIZDANRYYITBCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CN3CCC(=O)NC4=NN=CS4

Origin of Product

United States

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